Bis(7,7-dimethyloctanoyloxy)tin
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Overview
Description
Bis(7,7-dimethyloctanoyloxy)tin is an organotin compound with the molecular formula C22H44O4Sn. It is also known by its IUPAC name, [7,7-dimethyloctanoyloxy]dimethylstannyl 7,7-dimethyloctanoate . Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Preparation Methods
The synthesis of Bis(7,7-dimethyloctanoyloxy)tin typically involves the reaction of dimethyltin dichloride with 7,7-dimethyloctanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Bis(7,7-dimethyloctanoyloxy)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II), altering the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(7,7-dimethyloctanoyloxy)tin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Bis(7,7-dimethyloctanoyloxy)tin involves its interaction with various molecular targets. The tin center can coordinate with different ligands, altering the compound’s reactivity and biological activity. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Bis(7,7-dimethyloctanoyloxy)tin can be compared with other organotin compounds, such as dibutyltin dilaurate and dioctyltin dineodecanoate . These compounds share similar structural features but differ in their specific functional groups and applications. For example, dibutyltin dilaurate is commonly used as a catalyst in polyurethane production, while dioctyltin dineodecanoate is used in the stabilization of PVC.
The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and applications in different fields.
Conclusion
This compound is a versatile organotin compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Properties
Molecular Formula |
C20H38O4Sn |
---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
bis(7,7-dimethyloctanoyloxy)tin |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
SROUPOMLWHGKPN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Sn]OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
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